molecular formula C19H25NO B1664506 Alentemol CAS No. 112891-97-1

Alentemol

Cat. No.: B1664506
CAS No.: 112891-97-1
M. Wt: 283.4 g/mol
InChI Key: TWUJBHBRYYTEDL-UHFFFAOYSA-N
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Description

Alentemol, also known by its developmental code name U-66444B, is a selective dopamine autoreceptor agonist. It was initially described as an antipsychotic but was never marketed. The compound has a chemical formula of C19H25NO and a molar mass of 283.415 g·mol−1 . This compound acts at presynaptic receptors to inhibit the release of dopamine, which has implications for its potential use in treating conditions like schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alentemol involves the reaction of 2,3-dihydro-1H-phenalen-5-ol with dipropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Alentemol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

Alentemol exerts its effects by selectively binding to dopamine autoreceptors, which are located on presynaptic neurons. By binding to these receptors, this compound inhibits the release of dopamine, thereby modulating dopamine levels in the brain. This mechanism is particularly relevant for conditions like schizophrenia, where dopamine dysregulation is a key factor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Alentemol

This compound’s uniqueness lies in its selective action on dopamine autoreceptors, which distinguishes it from other dopamine agonists that may have broader receptor activity. This selectivity could potentially reduce side effects and improve therapeutic outcomes for specific conditions .

Biological Activity

Alentemol, also known by its chemical name U-66444B, is a compound that has garnered significant attention in the field of pharmacology, particularly for its biological activity as a selective dopamine autoreceptor agonist . This article delves into the mechanisms of action, therapeutic potential, and comparative analysis with other compounds, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H34N2
  • Molecular Weight : 334.52 g/mol
  • CAS Number : 112891-97-1

This compound features a bicyclic structure that enhances its interaction with various neurotransmitter systems, particularly dopaminergic pathways. Its classification as an allosteric modulator of nicotinic acetylcholine receptors further emphasizes its potential in neurological applications .

This compound primarily acts on dopamine autoreceptors , which are located on presynaptic neurons. By binding to these receptors, it inhibits the release of dopamine, thus modulating dopamine levels in the brain. This mechanism is particularly relevant for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation plays a critical role .

Interaction with Receptors

Research indicates that this compound interacts selectively with:

  • Dopamine Receptors : Enhancing dopaminergic signaling, which is crucial for managing psychotic disorders.
  • Nicotinic Acetylcholine Receptors : Potentially influencing cognitive functions and neuroplasticity.

The compound's unique ability to selectively target these receptors positions it as a promising candidate for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand this compound's unique properties, it is beneficial to compare it with other compounds that exhibit similar biological activities. The following table summarizes key characteristics:

Compound NameStructure TypePrimary ActivityUnique Features
BulbocapnineAlkaloidDopamine receptor agonistKnown for potent effects on mood disorders
ErgotamineErgoline derivativeMigraines treatmentPrimarily used for vascular headaches
CabergolineErgoline derivativeProlactin inhibitorUsed in treating hyperprolactinemia
QuetiapineAtypical antipsychoticAntipsychotic propertiesBroad spectrum efficacy against psychosis
RevanilSynthetic compoundDopamine receptor modulatorSelective action on specific receptor subtypes
This compound Bicyclic amine Dopamine autoreceptor agonist Selective action may reduce side effects

This compound's distinct structural features allow it to modulate neurotransmitter systems more specifically than many similar compounds, potentially leading to improved therapeutic outcomes with fewer side effects.

Therapeutic Applications

  • Schizophrenia Treatment : this compound has been investigated for its efficacy in treating schizophrenia due to its ability to modulate dopamine levels effectively. Studies have shown that it can reduce psychotic symptoms by selectively acting on dopamine autoreceptors .
  • Parkinson’s Disease Management : Its role in enhancing dopaminergic signaling suggests potential benefits in managing Parkinson's disease symptoms, where dopamine deficiency is a significant concern .

Pharmacodynamics Studies

Recent studies have employed techniques like radiolabeled ligand binding assays to elucidate this compound's pharmacodynamics. These studies reveal that this compound can enhance dopamine release under certain conditions while inhibiting excessive release through autoreceptor activation .

Properties

CAS No.

112891-97-1

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol

InChI

InChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3

InChI Key

TWUJBHBRYYTEDL-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O

Canonical SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide
alentamol
alentamol hydrobromide, (+)-isomer
alentamol hydrobromide, (-)-isomer
U 66444B
U 68552B
U 68553B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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